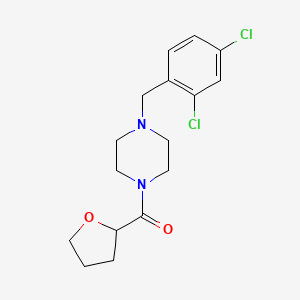
2-chloro-N,N-dicyclohexyl-4-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-chloro-N,N-dicyclohexyl-4-nitrobenzamide, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, involves specific synthetic routes characterized by NMR, MS, IR, and X-ray diffraction methods (Dian He et al., 2014). These methods provide insights into the structural integrity and the functional groups present in the synthesized compounds, laying the groundwork for understanding the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, like N-Cyclohexyl-2-nitrobenzamide, has been elucidated using X-ray diffraction analysis, revealing crystallization in specific space groups and detailed geometric parameters (A. Saeed et al., 2010). These studies highlight the importance of hydrogen bonding and pi-pi interactions in stabilizing the crystal structure, which is crucial for understanding the molecular structure of this compound.
Chemical Reactions and Properties
Research on closely related compounds, such as 2-chloro-5-nitro-N-phenylbenzamide (GW9662), has shown that their mutagenicity and pharmacokinetic profile are influenced by bacterial mutagenicity and metabolic activation, highlighting the chemical reactivity and stability of these compounds under various conditions (I. Kapetanovic et al., 2012). This information is vital for understanding the chemical reactions and properties of this compound.
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and spectroscopic properties, have been extensively studied. For example, the synthesis, crystal structure, and spectroscopic properties of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provide insights into the physical characteristics that can be expected from this compound (Dian He et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of compounds structurally similar to this compound, have been explored through studies on their synthesis, molecular docking, and simulation studies. For instance, research on derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide offers insights into the inhibitory activity against enzymes, highlighting the chemical versatility and potential applications of these compounds (Samridhi Thakral et al., 2020).
Scientific Research Applications
Crystal Engineering
2-Chloro-N,N-dicyclohexyl-4-nitrobenzamide can be involved in crystal engineering through its interactions in molecular crystals. In the study of molecular tapes mediated via strong hydrogen bonds and weak halogen interactions, such compounds demonstrate significant roles. For example, crystal structures featuring amide dimer tapes and iodo⋯nitro interactions illustrate the potential of this compound derivatives in designing complex molecular architectures. The presence of less polarizable halogens like chlorine in these compounds contributes to less predictable cross-pairing interactions, emphasizing the nuanced role of halogen atoms in crystal design (Saha, Nangia, & Jaskólski, 2005).
Organic Synthesis
The compound and its derivatives are valuable in organic synthesis, particularly in the construction of heterocyclic compounds. For instance, using sodium dithionite as a reducing agent, derivatives of this compound can undergo transformations to yield complex heterocyclic structures. This one-pot synthesis approach highlights the compound's versatility and reactivity, making it a candidate for various synthetic applications in medicinal chemistry and drug development (Romero, Salazar, & López, 2013).
Halogen Bonding in Solid-State Chemistry
In the realm of solid-state chemistry, the exploration of halogen bonds, especially involving chlorine atoms in compounds like this compound, is of great interest. The investigation of molecular salts/cocrystals of such compounds reveals the significant role of halogen bonds alongside hydrogen bonds. This dual interaction system contributes to the stabilization of crystal structures, offering insights into the design principles of molecular materials with tailored properties (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
properties
IUPAC Name |
2-chloro-N,N-dicyclohexyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-18-13-16(22(24)25)11-12-17(18)19(23)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYSODXBNLQWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)
![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)
![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)
![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)

![{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4585804.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585807.png)